

# A Comprehensive Technical Guide to the Physicochemical Properties of 2,7-Dimethylquinoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,7-Dimethylquinoline

Cat. No.: B1584490

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## Introduction

**2,7-Dimethylquinoline**, a substituted heterocyclic aromatic compound, is a significant molecule in the landscape of organic synthesis and medicinal chemistry. As a derivative of quinoline, its scaffold is a foundational element in numerous biologically active compounds and functional materials. For researchers, scientists, and drug development professionals, a deep understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application. These properties govern its reactivity, solubility, bioavailability, and spectroscopic signature, directly influencing its utility as a synthetic intermediate and its potential as a pharmacophore.

This guide provides an in-depth analysis of the core physicochemical characteristics of **2,7-Dimethylquinoline**. It moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for research and development. The protocols described are grounded in established laboratory practices, ensuring reliability and reproducibility.

## Core Molecular and Physical Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of scientific research. The fundamental identifiers and physical properties of **2,7-Dimethylquinoline** are summarized below.

Property	Value	Source(s)
IUPAC Name	2,7-Dimethylquinoline	-
CAS Number	93-37-8	[1][2][3]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> N	[3][4]
Molecular Weight	157.21 g/mol	[1][2][4]
Appearance	White to off-white solid	[2]
Melting Point	58-61 °C	[1][2]
Boiling Point	~264.5 °C	[1][2]
InChI	1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3	[1]
SMILES	<chem>Cc1ccc2c(c1)nc(C)cc2</chem>	[1]

## Solubility and Partitioning Behavior

The solubility of a compound is a critical parameter in drug development, affecting everything from formulation to bioavailability. The octanol-water partition coefficient (log P) provides a measure of a molecule's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Significance	Source(s)
Water Solubility	~1800 mg/L (at 25 °C)	Moderate aqueous solubility, important for biological media.	[1][2]
Log P (Octanol-Water)	3.240	Indicates high lipophilicity, suggesting good membrane permeability.	[1]
Organic Solvents	Soluble	Soluble in common organic solvents like alcohol, ether, chloroform, and benzene.	[2]

## Acid-Base Properties: The pKa Value

As a quinoline derivative, **2,7-Dimethylquinoline** is a weak base due to the lone pair of electrons on the nitrogen atom. Its pKa value is essential for understanding its ionization state at different physiological pH levels, which profoundly impacts receptor binding and solubility.

- Predicted pKa:  $6.33 \pm 0.50$ [2]

The predicted pKa suggests that at physiological pH (~7.4), **2,7-Dimethylquinoline** will exist as a mixture of its protonated (cationic) and neutral forms. This equilibrium can be crucial for its mechanism of action and pharmacokinetic properties.

## Experimental Protocols: From Theory to Practice

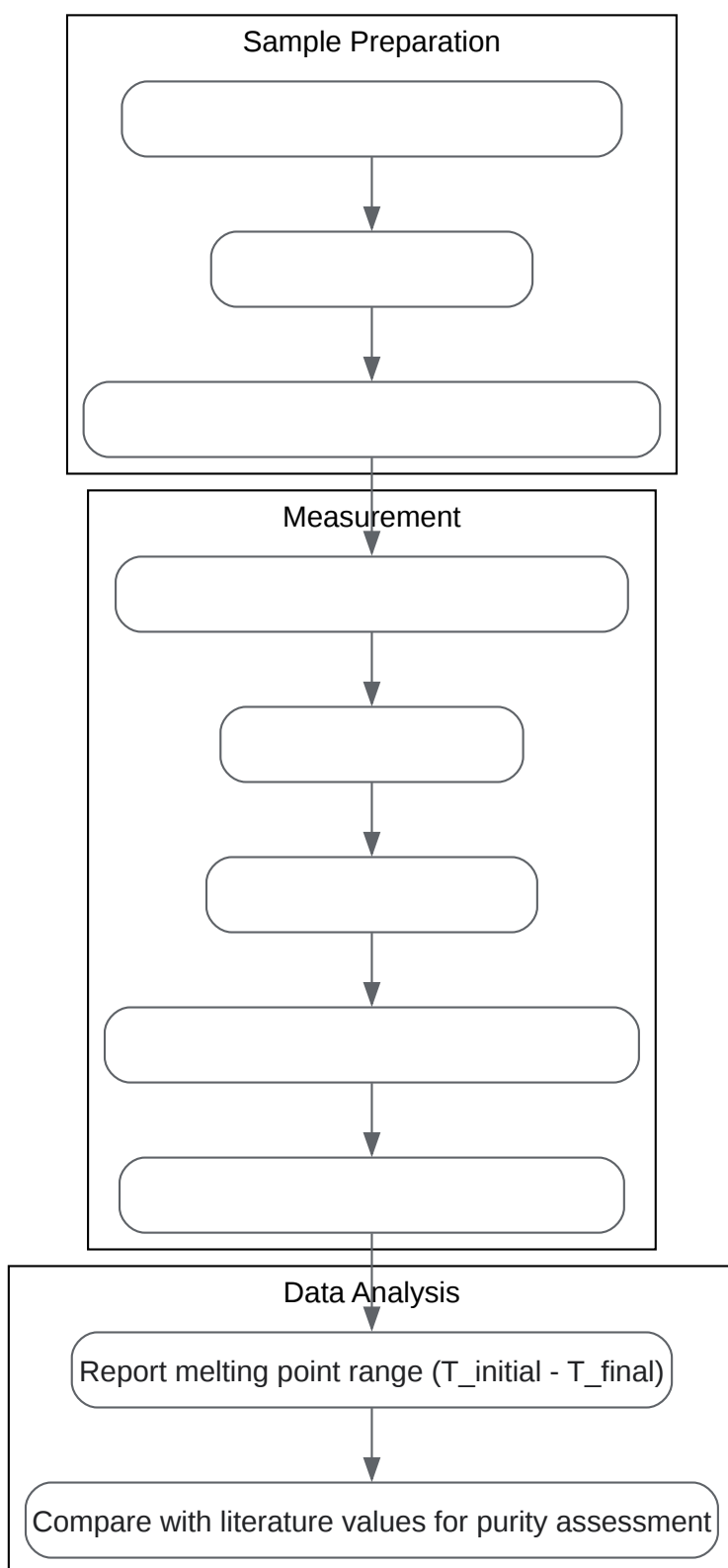
Synthesizing technical accuracy with practical application is paramount. The following sections detail robust, self-validating protocols for determining key physicochemical properties.

### Protocol 1: Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a substance's purity.<sup>[5]</sup> A sharp, narrow melting range is characteristic of a pure compound, whereas impurities typically depress and broaden the melting range.<sup>[5]</sup><sup>[6]</sup>

Causality of Experimental Choices: The capillary method provides excellent heat transfer to a small, powdered sample, allowing for precise observation of the phase transition.<sup>[7]</sup> Using a slow heating rate (~1-2 °C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, yielding an accurate measurement.

Workflow Diagram: Melting Point Determination



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Caption: Workflow for determining melting point using a capillary apparatus.

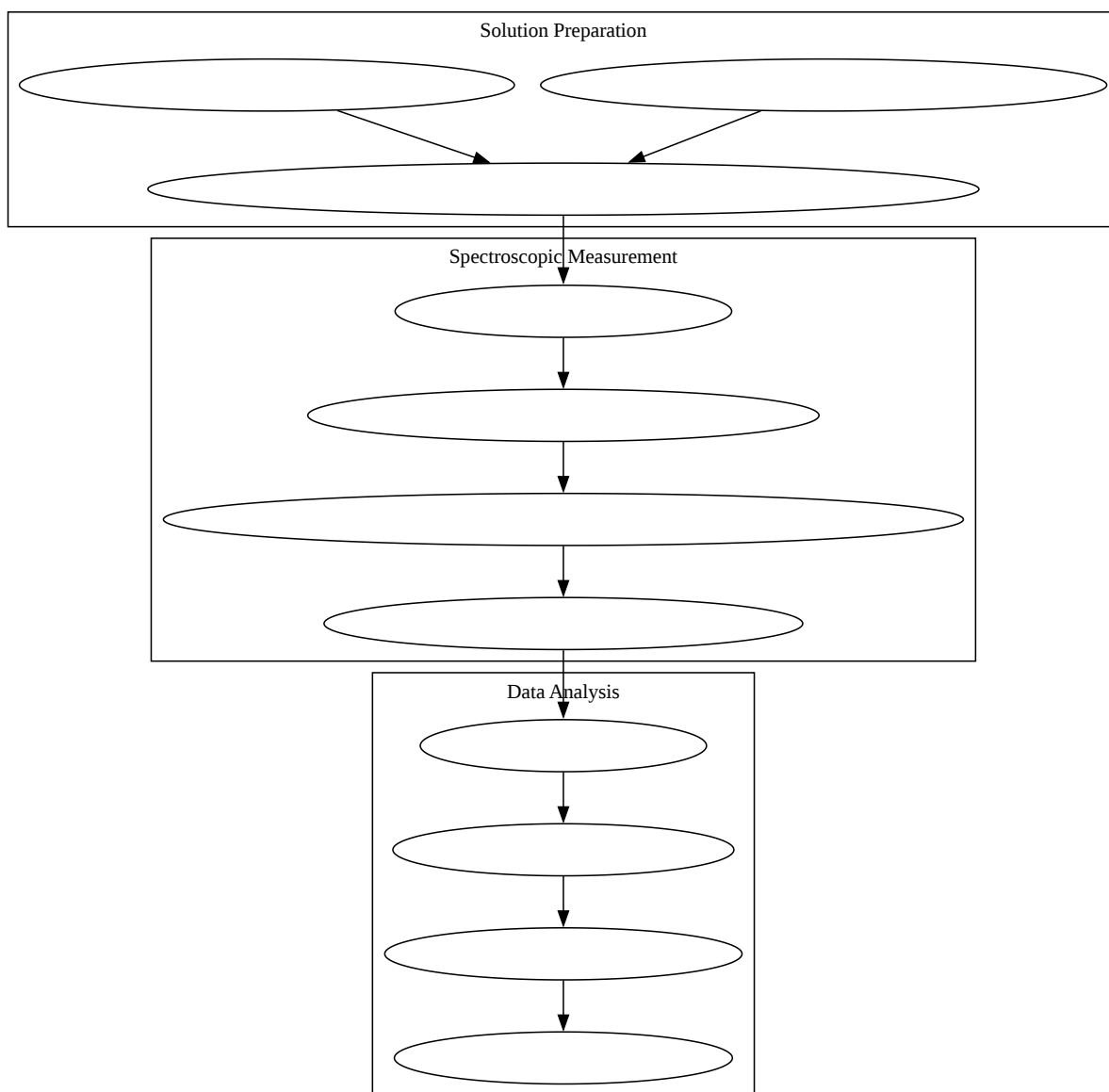
### Step-by-Step Methodology:

- **Sample Preparation:** Ensure the **2,7-Dimethylquinoline** sample is completely dry.<sup>[7]</sup> Place a small amount on a clean, dry surface and crush it into a fine powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder until a small amount enters the tube. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of about 3 mm.<sup>[6][8]</sup>
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).<sup>[6]</sup>
- **Rapid Heating:** Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., heat quickly to 50 °C).
- **Slow Heating & Observation:** Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.
- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_{\text{initial}}$ ). Continue heating slowly and record the temperature at which the last solid crystal melts ( $T_{\text{final}}$ ). The melting point is the range from  $T_{\text{initial}}$  to  $T_{\text{final}}$ .
- **Validation:** For trustworthy results, repeat the measurement with a fresh sample to ensure consistency.<sup>[6]</sup>

## Protocol 2: pKa Determination by UV-Vis Spectrophotometric Titration

This method is highly effective for compounds with a chromophore near the ionization center, as the UV-Vis absorbance spectrum will change as a function of pH.<sup>[9][10]</sup> It offers high precision with small sample quantities.<sup>[9]</sup>

**Causality of Experimental Choices:** By preparing a series of buffers with known, stable pH values, we can measure the absorbance of the compound in each solution.<sup>[11]</sup> The change in absorbance reflects the ratio of the protonated to the deprotonated species. Plotting absorbance against pH yields a sigmoidal curve whose inflection point corresponds to the pKa.<sup>[12][13]</sup>



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